molecular formula C7H12Cl2IN3 B6193485 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride CAS No. 2648966-21-4

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride

Cat. No.: B6193485
CAS No.: 2648966-21-4
M. Wt: 336
InChI Key:
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Description

“3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride” is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, 1H, 13C NMR, and IR spectra can be used to investigate the structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. They may involve various types of bond formations and breakages, including N–N bond formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Future Directions

The future directions for “3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride” could involve further exploration of its medicinal applications, given the wide range of activities associated with indazole-containing compounds . Additionally, the development of more efficient and environmentally friendly synthetic approaches could also be a focus .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride involves the reaction of 2-aminobenzylamine with 1,2-dibromoethane to form 2-(2-bromoethyl)benzylamine. This intermediate is then reacted with 2-iodoacetamide to form 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine, which is subsequently converted to the dihydrochloride salt form.", "Starting Materials": [ "2-aminobenzylamine", "1,2-dibromoethane", "2-iodoacetamide" ], "Reaction": [ "Step 1: 2-aminobenzylamine is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate to form 2-(2-bromoethyl)benzylamine.", "Step 2: 2-(2-bromoethyl)benzylamine is then reacted with 2-iodoacetamide in the presence of a base such as sodium hydride to form 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine.", "Step 3: The resulting 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine is then converted to the dihydrochloride salt form by treatment with hydrochloric acid." ] }

CAS No.

2648966-21-4

Molecular Formula

C7H12Cl2IN3

Molecular Weight

336

Purity

95

Origin of Product

United States

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